Cas no 1208076-85-0 (4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride)

4-Bromo-2,3-dichlorobenzene-1-sulfonyl chloride is a highly reactive organosulfur compound commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include its versatility as a sulfonylation reagent, enabling the introduction of sulfonyl groups into target molecules with precision. The presence of bromo and dichloro substituents enhances its reactivity and selectivity in cross-coupling reactions, making it valuable for constructing complex aromatic frameworks. The sulfonyl chloride moiety facilitates further derivatization, supporting applications in agrochemicals, dyes, and specialty chemicals. Its stability under controlled conditions ensures reliable handling in laboratory and industrial settings. This compound is particularly useful for researchers requiring tailored functionalization in heterocyclic and aromatic systems.
4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride structure
1208076-85-0 structure
商品名:4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride
CAS番号:1208076-85-0
MF:C6H2O2SCl3Br
メガワット:324.407
CID:3168286
PubChem ID:50998069

4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride
    • 4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride
    • G29681
    • 827-565-3
    • EN300-156643
    • 4-Bromo-2,3-dichlorobenzenesulfonyl chloride
    • 1208076-85-0
    • 4-bromo-2,3-dichlorobenzene-1-sulfonylchloride
    • MDL: MFCD12026217
    • インチ: InChI=1S/C6H2BrCl3O2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H
    • InChIKey: HRFCMISMANHTAH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C(=C1Br)Cl)Cl)S(=O)(=O)Cl

計算された属性

  • せいみつぶんしりょう: 321.80245Da
  • どういたいしつりょう: 321.80245Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 42.5Ų

4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-156643-2.5g
4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride
1208076-85-0 95%
2.5g
$250.0 2023-06-08
Enamine
EN300-156643-0.1g
4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride
1208076-85-0 95%
0.1g
$38.0 2023-06-08
eNovation Chemicals LLC
Y1244125-250mg
4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride
1208076-85-0 97%
250mg
$330 2024-06-06
Aaron
AR01AGPG-5g
4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride
1208076-85-0 95%
5g
$692.00 2025-02-09
Aaron
AR01AGPG-500mg
4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride
1208076-85-0 95%
500mg
$141.00 2025-02-09
Enamine
EN300-156643-10000mg
4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride
1208076-85-0 95.0%
10000mg
$957.0 2023-09-24
Enamine
EN300-156643-50mg
4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride
1208076-85-0 95.0%
50mg
$25.0 2023-09-24
A2B Chem LLC
AV66728-25g
4-Bromo-2,3-dichlorobenzene-1-sulfonyl chloride
1208076-85-0 97%
25g
$2594.00 2024-04-20
1PlusChem
1P01AGH4-500mg
4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride
1208076-85-0 95%
500mg
$161.00 2023-12-26
1PlusChem
1P01AGH4-10g
4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride
1208076-85-0 95%
10g
$1245.00 2023-12-26

4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride 関連文献

4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chlorideに関する追加情報

Introduction to 4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride (CAS No: 1208076-85-0)

4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride, identified by the CAS number 1208076-85-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and industrial applications. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile reactivity and utility in synthesizing various pharmacologically active molecules. The presence of multiple halogen atoms (bromo and chlorine) on the benzene ring enhances its reactivity, making it a valuable intermediate in the development of complex chemical structures.

The structural framework of 4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride consists of a benzene ring substituted with a bromine atom at the 4-position, chlorine atoms at the 2- and 3-positions, and a sulfonyl chloride group at the 1-position. This unique arrangement imparts distinct chemical properties that make it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing biaryl systems found in many drugs and agrochemicals. The sulfonyl chloride functionality is highly electrophilic, facilitating nucleophilic substitution reactions that are pivotal in drug discovery processes.

In recent years, 4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride has been explored in several cutting-edge research areas. One notable application is in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The ability to introduce this compound into molecular architectures allows researchers to fine-tune binding interactions with protein targets, enhancing drug efficacy and selectivity. For instance, studies have demonstrated its utility in developing small-molecule inhibitors that modulate tyrosine kinase activity, a key mechanism in oncology treatments.

Moreover, the compound has found relevance in materials science, particularly in the design of advanced polymers and liquid crystals. The halogenated aromatic system contributes to enhanced thermal stability and electronic properties, making it suitable for applications in organic electronics and optoelectronic devices. Researchers have leveraged its reactivity to develop novel polymers with improved mechanical strength and chemical resistance, which are essential for next-generation electronic components.

The pharmaceutical industry has also harnessed the potential of 4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride in the development of anti-inflammatory agents. Sulfonyl chloride derivatives are known to exhibit inhibitory effects on various inflammatory pathways by modulating enzyme activity. Preclinical studies have shown that compounds derived from this intermediate can effectively reduce pro-inflammatory cytokine production, offering promising candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

From a synthetic chemistry perspective, 4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride serves as a versatile building block for constructing heterocyclic compounds. The sulfonyl chloride group can be readily converted into other functional moieties, such as sulfonamides or carboxylic acids, through nucleophilic substitution reactions. This adaptability has enabled chemists to explore diverse molecular scaffolds for drug discovery, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents.

Recent advancements in green chemistry have also highlighted the importance of optimizing synthetic routes involving 4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride. Researchers are focusing on developing more sustainable methodologies that minimize waste and reduce hazardous byproducts. For example, catalytic processes employing transition metals have been investigated to enhance reaction efficiency while maintaining high selectivity. Such innovations align with global efforts to promote environmentally responsible chemical synthesis.

The industrial production of 4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as column chromatography and recrystallization to isolate the compound in high yields. These efforts are crucial for maintaining the reliability of downstream applications where even minor impurities can significantly impact performance.

In conclusion,4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride (CAS No: 1208076-85-0) is a multifaceted compound with broad utility across pharmaceuticals, materials science, and industrial chemistry. Its unique structural features enable diverse applications ranging from drug development to advanced material design. As research continues to uncover new possibilities,this compound is poised to remain a cornerstone in synthetic chemistry,driving innovation across multiple scientific disciplines.

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